2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide
Overview
Description
2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07799279 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allergic Contact Dermatitis and Chemical Filters
Benzophenones, including benzophenone-4, a related compound, are widely used as UV filters and have been associated with allergic contact dermatitis. These compounds, through their chemical structure related to substituted benzamides, highlight the importance of understanding the potential allergenic effects of chemical compounds in consumer products (Caruana, McPherson, & Cooper, 2011).
Antipsychotic and Antidepressant Effects
Substituted benzamides like sulpiride demonstrate effectiveness in treating conditions such as schizophrenia, showcasing their potential utility in psychiatric pharmacology. Their selective blockade of dopamine D-2 receptors underlines the role of receptor specificity in therapeutic efficacy (Faltus, Jirák, & Pavlovský, 1989; Dufour et al., 1975).
Novel Anticancer Agents
Research into compounds like ON 01910.Na, a benzyl styryl sulfone analog, illustrates the exploration of substituted benzamides and related compounds in cancer treatment. The focus on inhibiting mitotic progression and inducing apoptosis showcases the potential of these compounds in oncology (Ohnuma et al., 2006).
Neurobiological and Psychomotor Performance
Studies on sulpiride, another substituted benzamide, evaluate its impact on psychomotor performance and subjective tolerance, highlighting the importance of understanding the neurobiological effects of these compounds for safe use in outpatient settings (Meyer-Lindenberg et al., 1997).
Diabetes Mellitus Treatment
The exploration of sulfonylureas, chemically related to substituted benzamides, in treating type 2 diabetes mellitus emphasizes the role of these compounds in modulating insulin secretion and glucose metabolism. The research into the mechanisms behind drug response and the search for biomarkers for treatment suitability points to the complex interplay between chemical structure and therapeutic effect (Zhou et al., 2018).
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)sulfonylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-10-7-8-14(13(9-10)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIINHQKUILFPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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